3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone
Overview
Description
3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone: is a chemical compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of a cyano group at the third position, a trifluoromethyl group at the fourth position, and a tetrahydroquinolone core structure. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The intermediate product undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinolone core.
Introduction of Cyano Group: The cyano group is introduced using reagents like cyanogen bromide or sodium cyanide under controlled conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Quinolone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinolone derivatives with hydrogenated functional groups.
Substitution: Substituted quinolone derivatives with new functional groups replacing the cyano or trifluoromethyl groups.
Scientific Research Applications
Chemistry: 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. Its ability to inhibit the growth of certain microorganisms makes it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections. Its quinolone core structure is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death. The presence of the cyano and trifluoromethyl groups enhances the compound’s binding affinity to the target enzymes, increasing its antibacterial potency.
Comparison with Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: Another quinolone antibiotic with a broader spectrum of activity and different substituents.
Norfloxacin: A quinolone antibiotic with a similar core structure but different functional groups.
Uniqueness: 3-Cyano-5,6,7,8-tetrahydro-4-trifluoromethyl-2(1H)-quinolone is unique due to the presence of the cyano and trifluoromethyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for research and industrial applications. Its distinct structure also allows for the exploration of new chemical reactions and the development of novel derivatives with improved properties.
Properties
IUPAC Name |
2-oxo-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQSBAJXRTXUPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153008 | |
Record name | 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371967-28-1 | |
Record name | 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371967-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5,6,7,8-Hexahydro-2-oxo-4-(trifluoromethyl)-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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